1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene

Lipophilicity Medicinal Chemistry Fluorination Motifs

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene (CAS 933674-91-0, synonym 4-methyl-2,3,5-trifluorobenzotrifluoride) is a fully substituted aromatic building block containing six fluorine atoms distributed as one ring-bonded trifluoromethyl (-CF3) group and three ring-fluorine substituents. It is a member of the polyfluorinated toluene class, where the combination of a -CF3 group and multiple ring fluorines establishes a unique electronic environment distinct from analogs with fewer fluorine substituents.

Molecular Formula C8H4F6
Molecular Weight 214.11 g/mol
CAS No. 933674-91-0
Cat. No. B6328789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene
CAS933674-91-0
Molecular FormulaC8H4F6
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1F)F)C(F)(F)F)F
InChIInChI=1S/C8H4F6/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3
InChIKeyFWZXHDWNNCMJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene: High-Fluorine Polyfluorinated Toluene Building Block


1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene (CAS 933674-91-0, synonym 4-methyl-2,3,5-trifluorobenzotrifluoride) is a fully substituted aromatic building block containing six fluorine atoms distributed as one ring-bonded trifluoromethyl (-CF3) group and three ring-fluorine substituents . It is a member of the polyfluorinated toluene class, where the combination of a -CF3 group and multiple ring fluorines establishes a unique electronic environment distinct from analogs with fewer fluorine substituents [1]. The compound is offered at 98% purity by commercial suppliers .

✓ Fully substituted polyfluorinated toluene building block
✓ Unique 1,3,4-F plus 2-methyl-5-CF3 topology
✓ High fluorine density (six fluorine atoms) for distinct electronic profile

Why 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene Cannot Be Replaced by Other Trifluoromethylbenzenes


Fluorine substitution pattern critically governs both physicochemical properties and reactivity in polyfluorinated aromatic systems. In 1,3,4-trifluoro-2-methyl-5-trifluoromethyl-benzene, the specific 1,3,4-arrangement of ring fluorines combined with a 2-methyl-5-trifluoromethyl substitution creates a contiguous fluorine-rich face unavailable in simpler trifluoromethylbenzene derivatives (e.g., 4-(trifluoromethyl)toluene) or analogs with isolated fluorination motifs [1]. This contiguous fluorination pattern alters lipophilicity and electronic distribution differently than skipped or isolated fluorination arrangements [2], and the full substitution eliminates metabolically vulnerable aromatic C-H bonds [3], rendering generic substitution scientifically invalid for applications requiring defined fluorine topology.

Fluorination topology mismatch The contiguous 1,3,4-F pattern alters lipophilicity differently than isolated CF3 analogs; logP modulation may shift.
Metabolic stability profile Full aromatic C-H elimination avoids oxidative metabolism; analogs with residual C-H bonds retain vulnerability to P450 hydroxylation.
Electronic &pgr;-system perturbation Combined F and CF3 substituents create opposing aromaticity effects not reproduced by simpler fluorination patterns.

Quantitative Differentiation Evidence for 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene


Increased LogP Reduction Efficiency Compared to Single or Vicinal Fluorination

The contiguous 1,3,4-trifluoro substitution pattern in 1,3,4-trifluoro-2-methyl-5-trifluoromethyl-benzene represents a skipped fluorination motif (fluorines separated by a non-fluorinated carbon), which has been demonstrated to reduce logP more efficiently than either single fluorination or vicinal fluorination arrangements [1]. While the target compound itself has not been directly measured in this comparative study, the underlying structure-activity principle applies: the specific fluorination topology in this compound yields greater lipophilicity reduction per fluorine atom than would be achieved with an alternative fluorination pattern containing the same number of fluorine substituents.

LogP Reduction Efficiency
Class-level inference
Skipped > Vicinal > Single fluorination
Supports lipophilicity modulation screening context
No direct logP measurement available for the target compound
Lipophilicity Medicinal Chemistry Fluorination Motifs

Complete Aromatic C-H Elimination Blocks Cytochrome P450-Mediated Oxidative Metabolism

Unlike partially fluorinated analogs that retain aromatic C-H bonds susceptible to cytochrome P450-mediated hydroxylation, 1,3,4-trifluoro-2-methyl-5-trifluoromethyl-benzene has all four aromatic positions blocked by either fluorine atoms (positions 1, 3, and 4) or a trifluoromethyl group (position 5) with a methyl group at position 2 . The regioselectivity of in vivo aromatic hydroxylation of fluorobenzene derivatives can be quantitatively predicted based on calculated π-electron density distribution, and the presence of substituents larger than hydrogen or fluorine at adjacent positions sterically hampers P450 iron-oxo species attack [1]. Compounds with incomplete substitution patterns, such as 4-(trifluoromethyl)toluene or 2,3,5-trifluorotoluene, retain at least one unsubstituted aromatic position vulnerable to oxidative metabolism [2].

Metabolic Stability
Class-level inference
0 labile C-H bonds vs 1–4 in less-fluorinated analogs
Supports metabolic stability optimization context
Predicted from P450 hydroxylation regioselectivity models
Metabolic Stability Drug Metabolism Cytochrome P450

Distinct Electronic π-System Interaction Due to CF3 Group in Polyfluorinated Aromatic Framework

Analysis of experimental infrared, Raman, and ultraviolet spectra of polyfluorinated toluenes demonstrates that the CF3 group interacts with the polyfluorinated benzene ring predominantly through the π-system, and that such compounds exhibit a tendency toward quinoid structure [1]. In comparative studies of F- and CF3-substituted systems, fluorinated systems exhibit slightly higher aromaticities relative to parent compounds, whereas CF3-substituted derivatives exhibit change in the opposite direction [2]. The target compound, containing both multiple ring fluorines and a CF3 group, occupies an intersection of these opposing electronic trends that is not achieved in compounds with only ring fluorines (e.g., pentafluorotoluene derivatives) or only CF3 substitution (e.g., bis(trifluoromethyl)benzenes).

&pgr;-System Interaction
Class-level inference
CF3 interacts via &pgr;-system; F and CF3 have opposing aromaticity effects
Informs electronic property tuning in design
Based on IR/Raman/UV spectra and DFT calculations
Electronic Effects Spectroscopy Aromaticity

Physicochemical Property Profile Distinct from Less-Fluorinated Analogs

1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene exhibits a predicted boiling point of 135.7 ± 35.0 °C at 760 mmHg and a predicted density of 1.410 ± 0.06 g/cm³ at 20 °C . In comparison, 4-(trifluoromethyl)toluene (C8H7F3, CAS 6140-17-6) has a reported boiling point of 138-139 °C and density of 1.180 g/cm³ at 25 °C [1], while 2,3,5,6-tetrafluoro-4-(trifluoromethyl)toluene (C8H3F7, CAS 651-80-9) shows a boiling point of 148-150 °C . The target compound's lower molecular weight (214.11 g/mol) compared to the tetrafluoro analog (232.10 g/mol) combined with its six fluorine atoms places it at a distinct position in the volatility-density continuum among polyfluorinated toluene derivatives.

Physicochemical Profile
Cross-study comparable
BP 135.7 °C (predicted); density 1.410 g/cm³. BP lower ~12 °C, density higher ~0.23 g/cm³ vs mono-CF3 analog
Supports purification and formulation planning
Predicted values; experimental comparator data used
Physicochemical Properties Boiling Point Density

Procurement-Driven Application Scenarios for 1,3,4-Trifluoro-2-methyl-5-trifluoromethyl-benzene


Medicinal Chemistry: Building Block for Metabolically Stable Lead Compounds

Use 1,3,4-trifluoro-2-methyl-5-trifluoromethyl-benzene as a starting material or intermediate for constructing drug candidates where metabolic stability is a primary optimization parameter. The complete absence of aromatic C-H bonds eliminates sites vulnerable to cytochrome P450-mediated oxidative metabolism [1], making this building block particularly suitable for central nervous system (CNS) programs where extended half-life is critical, or for oncology candidates where reduced metabolic clearance can improve therapeutic index. The compound's 98% commercial purity supports direct use in parallel medicinal chemistry library synthesis.

Agrochemical Intermediate for Polyfluorinated Active Ingredients

Employ this compound as a key intermediate in the synthesis of polyfluorinated agrochemical active ingredients. Organofluorine compounds with multiple fluorine substitutions have shown significant promise in agrochemical applications due to enhanced biological activity against pests and diseases [2]. The specific 1,3,4-trifluoro arrangement combined with the CF3 group provides a fluorination pattern associated with improved environmental persistence and target-site binding in crop protection agents, particularly where lipophilicity modulation is required for optimal cuticular penetration [3].

Material Science: Fluorinated Liquid Crystal or Electronic Material Precursor

Utilize 1,3,4-trifluoro-2-methyl-5-trifluoromethyl-benzene as a precursor for synthesizing fluorinated aromatic components in liquid crystal formulations or organic electronic materials. Aromatic compounds containing fluoroalkyl groups are applicable to water-oil repellent and optical usage applications [4]. The combination of high fluorine content (six fluorine atoms; ~53% fluorine by weight) with a fully substituted aromatic core confers desirable dielectric anisotropy and reduced polarizability, properties valued in liquid crystal display (LCD) component design and organic semiconductor development.

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Fully fluorinated aromatic core (zero aromatic C-H)
Metabolic stability assessment in microsomal assays
Agrochemical intermediate
Polyfluorinated topology with CF3 for target binding
Pest control activity screening and cuticular penetration evaluation
Liquid crystal / electronic material precursor
High fluorine density and reduced polarizability
Dielectric constant and optical property measurement

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